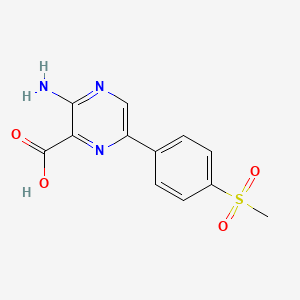
Ácido 3-amino-6-(4-metilsulfonilfenil)pirazina-2-carboxílico
Descripción general
Descripción
3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H11N3O4S and its molecular weight is 293.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Farmacología
En farmacología, este compuesto se ha explorado por su potencial como agente antitubercular. Se han sintetizado análogos de la pirazinamida, un fármaco antitubercular de primera línea, utilizando derivados de pirazina similares. Estos análogos han mostrado una actividad prometedora contra Mycobacterium tuberculosis .
Bioquímica
Bioquímicamente, se sabe que los derivados de la pirazina se metabolizan en humanos y animales, se excretan como glucuronatos o se unen al glutatión a través del riñón después de la hidroxilación . Esto indica un potencial para estudiar las vías metabólicas y los procesos de desintoxicación que involucran compuestos de pirazina.
Química Medicinal
En química medicinal, se han diseñado derivados del ácido pirazinacarboxílico para aumentar la lipofilia y, en consecuencia, mejorar la absorción y la eficacia de los fármacos. Estos derivados se han probado para actividades antimicobacterianas, antibacterianas y antifúngicas, y algunos han mostrado alta actividad contra Mycobacterium tuberculosis .
Síntesis Orgánica
La síntesis orgánica utiliza derivados del ácido pirazinacarboxílico en la reacción de Yamaguchi para sintetizar ésteres y lactonas. Esta reacción es significativa en la síntesis de análogos de pirazinamida, que son cruciales en el tratamiento de la tuberculosis .
Ingeniería Química
En ingeniería química, la síntesis de derivados de pirazina implica reacciones que producen cloruros de acilo y carboxamidas, que son intermedios importantes en la producción de varios productos farmacéuticos .
Industria Alimentaria (Aplicación Adicional)
Las pirazinas también son importantes en la industria alimentaria como aditivos aromatizantes debido a sus aromas y sabores distintivos. Contribuyen a los perfiles de sabor de varios alimentos, incluidos los productos a base de café y cacao .
Perfumería (Aplicación Adicional)
En perfumería, los compuestos de pirazina se valoran por su capacidad de impartir aromas únicos. Se utilizan para crear fragancias complejas y mejorar la experiencia olfativa en varios productos .
Propiedades
IUPAC Name |
3-amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-20(18,19)8-4-2-7(3-5-8)9-6-14-11(13)10(15-9)12(16)17/h2-6H,1H3,(H2,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWHXWAXGYWCLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
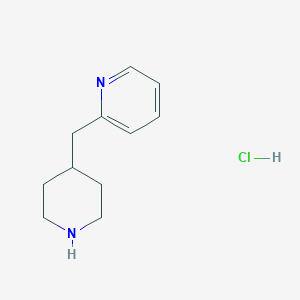
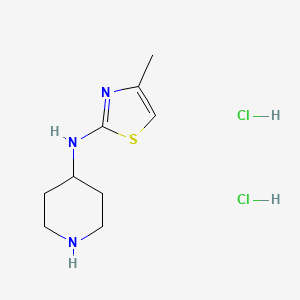
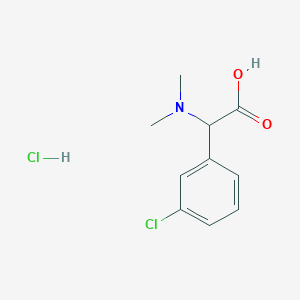
![[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1453238.png)
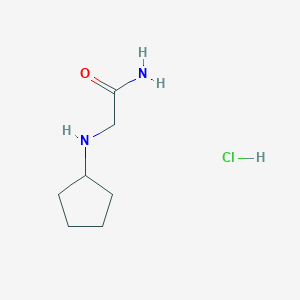
![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1453240.png)
![2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B1453242.png)
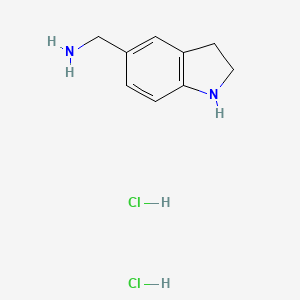
![2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide](/img/structure/B1453245.png)
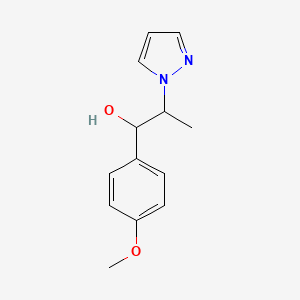


![1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B1453252.png)

